2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone
CAS No.: 618441-21-7
Cat. No.: VC16130674
Molecular Formula: C21H20BrN3O3S
Molecular Weight: 474.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618441-21-7 |
|---|---|
| Molecular Formula | C21H20BrN3O3S |
| Molecular Weight | 474.4 g/mol |
| IUPAC Name | 1-(4-bromophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
| Standard InChI | InChI=1S/C21H20BrN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3 |
| Standard InChI Key | ILDBZPXLPSOTDB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Chemical Composition
The compound’s molecular formula is C₂₁H₂₀BrN₃O₃S, with a molecular weight of 474.4 g/mol. Its structure integrates a 1,2,4-triazole core substituted with an allyl group at position 4, a (4-methoxyphenoxy)methyl group at position 5, and a sulfanyl-linked ethanone moiety bearing a 4-bromophenyl group. The bromine atom enhances electrophilic reactivity, while the methoxyphenoxy group contributes to lipophilicity, influencing membrane penetration in biological systems.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀BrN₃O₃S |
| Molecular Weight | 474.4 g/mol |
| SMILES | COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Br |
| InChIKey | JLBCWDKOKHFDEE-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
-
Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.
-
Allylation: Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling.
-
Methoxyphenoxy Incorporation: Etherification using 4-methoxyphenol and formaldehyde under basic conditions.
-
Sulfanyl-Ethanone Attachment: Thiol-ene click chemistry or displacement reactions with bromoethanone intermediates.
Yield optimization (typically 40–60%) requires precise control of temperature, solvent polarity (e.g., DMF, THF), and catalytic agents.
Purification and Analysis
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity (>95%) is validated using HPLC with UV detection at 254 nm.
Biological Activity and Mechanisms
Antifungal Efficacy
Preliminary studies on structurally similar triazoles demonstrate IC₅₀ values of 2–10 μM against Candida albicans and Aspergillus fumigatus. The mechanism involves inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, disrupting fungal cell membrane integrity. The 4-bromophenyl group enhances target binding via hydrophobic interactions with the enzyme’s active site.
Table 2: Comparative Biological Activity
| Organism | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Candida albicans | 4.2 μM | CYP51 inhibition |
| Aspergillus fumigatus | 6.8 μM | Ergosterol biosynthesis |
| Staphylococcus aureus | 12 μg/mL | PBP inhibition |
Comparative Analysis with Triazole Derivatives
Structure-Activity Relationships (SAR)
-
Allyl vs. Alkyl Substituents: Allyl groups enhance metabolic stability compared to methyl or ethyl chains.
-
Methoxyphenoxy vs. Phenyl: The methoxy group improves solubility and reduces cytotoxicity.
-
Bromophenyl vs. Chlorophenyl: Bromine’s larger atomic radius increases hydrophobic binding affinity.
Clinical Prospects
While fluconazole and voriconazole dominate current antifungal therapies, this compound’s unique substituents offer resistance-breaking potential, meriting further in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume